

ZSET-845: A Technical Guide to a Novel Choline Acetyltransferase Enhancer

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSET-845 is a promising cognitive-enhancing agent that has demonstrated significant potential in preclinical studies. Its primary mechanism of action involves the positive modulation of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine. This document provides a comprehensive technical overview of **ZSET-845**, including its chemical properties, pharmacological effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of **ZSET-845** for cholinergic-related neurological disorders.

Chemical Structure and Physicochemical Properties

ZSET-845, with the chemical name 3,3-dibenzylimidazo[1,2-a]pyridin-2-one, is a novel small molecule with the molecular formula C21H18N2O.[1] Its structural and physicochemical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	3,3-dibenzylimidazo[1,2-a]pyridin-2-one	[1]	
Molecular Formula	C21H18N2O	[1]	
Molecular Weight	314.38 g/mol		
SMILES	C1=CC=C(C=C1)CC2(C(=O)N =C3N2C=CC=C3)CC4=CC=C C=C4	[1]	
InChI Key	AGKKYNURMHHCFP- UHFFFAOYSA-N	[1]	

Pharmacological Properties and Mechanism of Action

ZSET-845 acts as a cognitive enhancer by specifically enhancing the activity of choline acetyltransferase (ChAT).[2] This enzyme plays a crucial role in the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and other cognitive functions. In vivo studies have demonstrated the ability of **ZSET-845** to ameliorate cognitive deficits in animal models.

In Vivo Efficacy

Oral administration of **ZSET-845** has been shown to significantly improve performance in a passive avoidance task in rats with scopolamine-induced memory impairment.[2] Furthermore, in a rat model of Alzheimer's disease using amyloid-beta (A β) 25-35, **ZSET-845** administration ameliorated learning impairment and increased the number of ChAT-immunoreactive cells in the medial septum.[3]

The table below summarizes the key findings from in vivo studies:

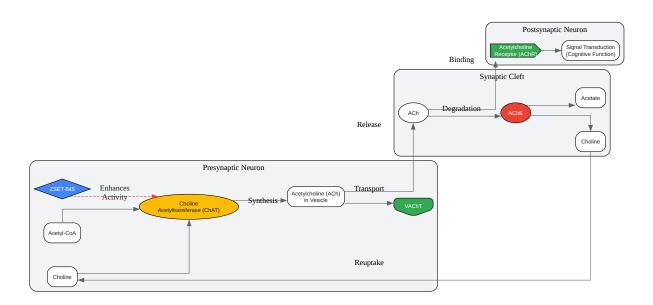


Animal Model	Doses (mg/kg, oral)	Key Findings	Reference	
Scopolamine-induced amnesia in rats	0.01, 0.1, 1	Significantly ameliorated impaired performance in passive avoidance task. Increased ChAT activity in the hippocampus by 112%, 113.8%, and	[2]	
		108.7% respectively.		
Amyloid-beta 25-35- induced amnesia in rats	1, 10	Ameliorated learning impairment in passive		
		avoidance task. Enhanced ChAT		
		activity in the basal		
		forebrain, medial septum, and	[3]	
		hippocampus.		
		Increased the number of ChAT-		
		immunoreactive cells		
		in the medial septum.		

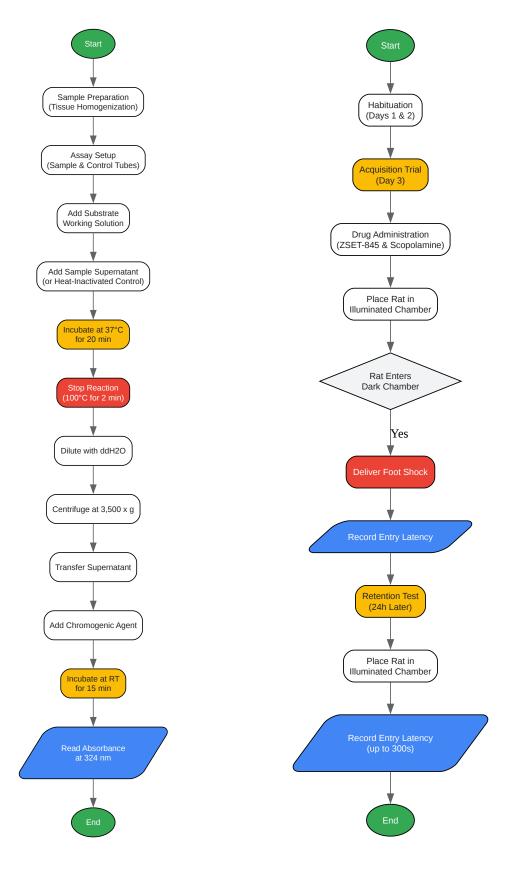
Signaling Pathway

ZSET-845's mechanism of action is centered on the enhancement of the cholinergic signaling pathway through the activation of choline acetyltransferase. The following diagram illustrates the general pathway for acetylcholine synthesis and signaling, which is the target of **ZSET-845**.









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- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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